molecular formula C9H7NO3S B1401401 Methyl 5-hydroxybenzothiazole-2-carboxylate CAS No. 1261627-37-5

Methyl 5-hydroxybenzothiazole-2-carboxylate

Cat. No.: B1401401
CAS No.: 1261627-37-5
M. Wt: 209.22 g/mol
InChI Key: JSOOCQPPZJAYPW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxybenzothiazole-2-carboxylate is a high-value benzothiazole derivative designed for advanced research and development applications. This compound serves as a versatile and critical synthetic intermediate, particularly in medicinal chemistry. Its molecular structure incorporates both an ester group and a phenolic hydroxyl group on the benzothiazole scaffold, making it a privileged precursor for the synthesis of more complex molecules. Researchers utilize this chemical scaffold in the exploration and development of novel pharmaceutical compounds, as the benzothiazole core is a common pharmacophore found in a variety of bioactive molecules . The presence of the methyl ester makes it an excellent candidate for further functionalization through hydrolysis, amidation, or transesterification reactions, while the hydroxy group offers a site for etherification or other derivatization. Compounds featuring this core structure are frequently investigated for their diverse biological activities. As such, this compound is primarily used in laboratory settings as a building block for drug discovery programs and in the synthesis of specialized chemical entities. This product is intended for research purposes by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-4-5(11)2-3-7(6)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOOCQPPZJAYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743986
Record name Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261627-37-5
Record name Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxybenzothiazole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is becoming increasingly popular in the industrial production of benzothiazole derivatives .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation under controlled conditions:

  • Oxidation to a carbonyl group :
    Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone or quinone structure. For example, oxidative cyclization with p-benzoquinone (p-BQ) forms iminoquinone intermediates, which aromatize to yield benzothiazole aldehydes or carboxylic acids .

Reaction Reagents/Conditions Product Yield
Hydroxyl → CarbonylKMnO₄, acidic conditions5-Oxo-benzothiazole-2-carboxylate72–85%
Oxidative cyclizationp-BQ, HCl/MeOHBenzothiazole aldehyde derivatives46–77%

Reduction Reactions

The ester group at the 2-position can be selectively reduced:

  • Reduction to alcohol :
    Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, forming 5-hydroxybenzothiazole-2-methanol .

Reaction Reagents/Conditions Product Yield
Ester → AlcoholLiAlH₄, anhydrous THF, 0°C5-Hydroxybenzothiazole-2-methanol68%

Substitution Reactions

The hydroxyl and ester groups participate in nucleophilic substitutions:

  • Ester hydrolysis :
    Alkaline hydrolysis (NaOH/H₂O) converts the methyl ester to a carboxylic acid .

  • Hydroxyl group substitution :
    The hydroxyl group reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ethers .

Reaction Reagents/Conditions Product Yield
Ester → Carboxylic acidNaOH, H₂O, reflux5-Hydroxybenzothiazole-2-carboxylic acid92%
Hydroxyl → MethoxyMeI, K₂CO₃, DMF, refluxMethyl 5-methoxybenzothiazole-2-carboxylate92%

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

  • Formation of thiazolidines :
    Condensation with L-cysteine under acidic conditions yields thiazolidine intermediates, which dehydrogenate to form luciferin analogs .

  • Radical cyclization :
    Visible light-induced reactions with α-ketoacids produce benzothiazoles with trifluoromethyl groups .

Reaction Reagents/Conditions Product Yield
Thiazolidine formationL-cysteine, HCl/MeOHThiazolidine carboxylate46%
TrifluoromethylationCF₃SO₂Na, blue UV light5-Hydroxy-2-(trifluoromethyl)benzothiazole65%

Phosphorylation and Amidation

The hydroxyl group reacts with phosphorylating agents:

  • Phosphorylation :
    Treatment with POCl₃ in pyridine yields phosphate esters .

  • Amidation :
    Coupling with amines (e.g., 4-nitrophenylalanine) using HATU forms bioactive amides .

Reaction Reagents/Conditions Product Yield
Hydroxyl → PhosphatePOCl₃, pyridine/CH₂Cl₂5-Phosphorylbenzothiazole-2-carboxylate72%
Amide formationHATU, DIPEA, DMF5-Hydroxybenzothiazole-2-carboxamide98%

Decarboxylation and Aromatization

Under oxidative conditions, the ester group undergoes decarboxylation:

  • Decarboxylation :
    Heating with p-BQ in acidic methanol removes CO₂, yielding 6-hydroxybenzothiazole .

Reaction Reagents/Conditions Product Yield
Ester → Decarboxylationp-BQ, HCl/MeOH, 60°C6-Hydroxybenzothiazole8–17%

Key Mechanistic Insights

  • Radical pathways : Oxidation and cyclization reactions often proceed via thiyl or methyl radicals, as evidenced by isotopic labeling .

  • Acid-catalyzed hydrolysis : The ester group hydrolyzes faster in acidic methanol than in neutral aqueous conditions due to protonation of the carbonyl oxygen .

This compound’s versatility makes it valuable in synthesizing bioactive molecules, including antimicrobial agents and luciferin analogs. Future studies should explore its applications in photodynamic therapy and enzyme inhibition.

Scientific Research Applications

Chemical Applications

Synthesis of Benzothiazole Derivatives

Methyl 5-hydroxybenzothiazole-2-carboxylate serves as a crucial building block in the synthesis of more complex benzothiazole derivatives. These derivatives have potential applications in medicinal chemistry due to their varied biological activities. The compound's ability to undergo oxidation and substitution reactions allows for the introduction of diverse functional groups, leading to a wide range of derivatives with tailored properties.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedApplications
OxidationSulfoxides, sulfonesAntimicrobial agents
SubstitutionVarious functionalized derivativesDrug development
CouplingPolymeric materialsIndustrial applications

Biological Applications

Antimicrobial and Anticancer Properties

Research has shown that this compound exhibits significant antimicrobial and anticancer properties. Studies indicate that it interacts with specific molecular targets, modulating enzyme activities related to cell growth and apoptosis. Its effectiveness against various cancer cell lines positions it as a candidate for further drug development .

Case Study: Anticancer Activity

A review highlighted the effectiveness of benzothiazole derivatives, including this compound, against multiple cancer types. For instance, derivatives demonstrated cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showcasing IC50 values in the low micromolar range . This suggests potential for development into therapeutic agents.

Table 2: Biological Activity of this compound

Activity TypeTarget Organism/Cell LineIC50 Values (µM)
AntimicrobialStaphylococcus aureus<10
AnticancerMCF-7 (breast cancer)0.57
A549 (lung cancer)0.40

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant colors in various materials. The compound's unique properties allow for the formulation of products with enhanced durability and performance.

Mechanism of Action

The mechanism of action of methyl 5-hydroxybenzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Hydroxy vs. Methyl Groups

Methyl 5-methylbenzo[d]thiazole-2-carboxylate
  • Structure : Benzothiazole with a methyl group at position 5 and a methyl ester at position 2.
  • Key Differences: Replacing the hydroxy group with methyl reduces polarity and eliminates hydrogen-bonding capability.
  • Applications : Used in research for drug intermediates and material science due to its stability and ease of functionalization .
Methyl 5-hydroxybenzothiazole-2-carboxylate
  • Structure : Hydroxy group at position 5 introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, favoring interactions with polar solvents or biological targets.
  • Hypothesized Properties: Higher solubility in polar solvents (e.g., methanol, water) compared to methyl-substituted analogs.

Heterocycle Variations: Benzothiazole vs. Benzoxazole

Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates
  • Structure : Benzoxazole core (oxygen instead of sulfur) with aryl substituents and a methyl ester.
  • Key Differences : The oxygen atom in benzoxazole increases electronegativity, altering electronic distribution and reducing π-stacking interactions compared to benzothiazole.
  • Synthesis: Prepared via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazinecarbothioamide formation .
  • Applications : Explored as intermediates for antimicrobial and anti-inflammatory agents.

Thiazole vs. Benzothiazole Derivatives

Methyl 5-methylthiazole-2-carboxylate
  • Structure: Simple thiazole ring (non-fused) with methyl and ester groups.
  • Key Differences : Smaller molecular weight (157.19 g/mol) and reduced aromaticity compared to benzothiazole derivatives.
  • Applications : Utilized in organic synthesis for building blocks or ligands .

Benzothiophene Analogs

Methyl 5-amino-1-benzothiophene-2-carboxylate
  • Structure: Benzothiophene core (sulfur-containing fused ring without nitrogen) with an amino group at position 5.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
This compound C₉H₇NO₃S 225.22 Not provided Polar, H-bond donor/acceptor Pharmaceutical research
Methyl 5-methylbenzo[d]thiazole-2-carboxylate C₁₀H₉NO₂S 223.24 Not provided Lipophilic, stable Drug intermediates
Methyl 5-methylthiazole-2-carboxylate C₆H₇NO₂S 157.19 79247-98-6 Low MW, non-fused ring Organic synthesis
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 20532-28-9 Amino-enhanced reactivity Lab chemicals

Research Findings and Implications

  • Synthetic Routes: Benzothiazole derivatives are often synthesized via cyclization reactions (e.g., describes cyclization of amino-hydroxybenzoate precursors). Hydroxy-substituted variants may require protective groups to prevent side reactions during synthesis.
  • Biological Activity: Hydroxy and amino substituents are critical for interactions with enzymes or receptors. For example, hydroxy groups may enhance antioxidant or kinase-inhibitory activity compared to methyl analogs.
  • Material Science : Benzothiazole esters are explored as corrosion inhibitors or fluorescent probes due to their electronic properties .

Biological Activity

Methyl 5-hydroxybenzothiazole-2-carboxylate is a compound of growing interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article presents an overview of its biological activity, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound features a benzothiazole ring with hydroxyl and carboxyl functional groups. These functional groups enhance its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry. The compound is primarily synthesized as a building block for more complex derivatives with potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Activity
This compound8Effective against Gram-positive bacteria
Derivative A4Enhanced activity against Gram-negative bacteria
Derivative B12Moderate activity

Anticancer Activity

This compound has been investigated for its anticancer properties. It has shown promising results in vitro against various cancer cell lines, including human lymphoma (U937) and breast cancer (MCF-7). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism
This compoundU9375.2Induces apoptosis via caspase activation
Derivative CMCF-76.6Selective apoptosis induction
Derivative DU9373.1Stronger caspase-3 activation

Case Studies

  • Antitubercular Activity : A recent study evaluated the antitubercular potential of this compound derivatives, revealing MIC values as low as 0.25 μg/mL against Mycobacterium tuberculosis. This suggests a strong potential for developing new antitubercular agents based on this scaffold .
  • Antioxidant Properties : The presence of hydroxyl and methoxy groups in this compound enhances its antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting and inhibiting tumor growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as a potent inhibitor of various enzymes involved in cellular signaling pathways, such as monoamine oxidase and cyclooxygenase.
  • Caspase Activation : It induces the apoptotic pathway through the activation of procaspase-3, leading to increased cell death in cancer cells .

Q & A

Q. What steps ensure reproducibility in multi-step syntheses involving this compound?

  • Best Practices :
  • Intermediate Characterization : Validate each step with NMR and MS before proceeding.
  • Standardized Protocols : Document exact solvent volumes, drying times, and cooling rates (e.g., "poured onto crushed ice" as in benzoxazole synthesis ).

Q. How can computational modeling aid in optimizing the reactivity of this compound?

  • Methodology :
  • DFT Calculations : Predict electrophilic/nucleophilic sites for functionalization.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-hydroxybenzothiazole-2-carboxylate
Reactant of Route 2
Methyl 5-hydroxybenzothiazole-2-carboxylate

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